molecular formula C17H8Cl2F3NO3 B2482718 6,8-dichloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide CAS No. 313669-72-6

6,8-dichloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide

Cat. No.: B2482718
CAS No.: 313669-72-6
M. Wt: 402.15
InChI Key: OXGFIYRDLWKSJM-UHFFFAOYSA-N
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Description

This compound belongs to the chromene carboxamide family, characterized by a fused benzopyran core (chromene) substituted with chlorine atoms at positions 6 and 8, a ketone group at position 2, and a carboxamide moiety at position 2. The carboxamide nitrogen is further substituted with a 3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

6,8-dichloro-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2F3NO3/c18-10-4-8-5-12(16(25)26-14(8)13(19)7-10)15(24)23-11-3-1-2-9(6-11)17(20,21)22/h1-7H,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGFIYRDLWKSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of chloro groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed to introduce chloro groups at the desired positions.

    Attachment of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the carboxamide group: This can be accomplished through the reaction of the chromene derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced chromene derivatives.

    Substitution: Formation of substituted chromene derivatives with new functional groups replacing the chloro groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6,8-dichloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of chloro and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Carboxamide Nitrogen

Compound A : (2Z)-6,8-Dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
  • Structural Difference: Replaces the oxo group (C=O) at position 2 with an imino group (C=N).
  • Implications: The imino group may alter hydrogen-bonding capacity and π-π stacking interactions compared to the oxo analog. This could affect solubility and biological activity, though specific data are unavailable .
Compound B : 6,8-Dichloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide
  • Structural Difference : Substitutes the 3-(trifluoromethyl)phenyl group with a cyclohexyl ring.
  • Key Data: Molecular Formula: C₁₆H₁₅Cl₂NO₃ Molar Mass: 340.20 g/mol .
Compound C : 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide
  • Structural Difference : Replaces the trifluoromethylphenyl group with a sulfamoylphenyl (-SO₂NH₂) substituent.
  • Synthesis : Prepared via refluxing with salicyaldehyde and sodium acetate .
  • Implications : The sulfonamide group increases polarity and solubility in aqueous media, making this analog more suitable for applications requiring hydrophilic interactions.

Core Chromene Modifications

Compound D : (2S)-6,8-Dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid
  • Structural Difference : Replaces the carboxamide group with a carboxylic acid (-COOH) and introduces a chiral trifluoromethyl group at position 2.
  • Key Data :
    • Molecular Formula: C₁₁H₅Cl₂F₃O₃
    • Stereochemistry: S-configuration at position 2 .

Research Implications and Gaps

  • Electron-Withdrawing Effects : The -CF₃ group in the target compound and Compound A may enhance stability against nucleophilic attack compared to analogs with electron-donating groups.
  • Solubility Trade-offs : Compound B’s cyclohexyl group vs. Compound C’s sulfonamide highlights the balance between lipophilicity and hydrophilicity in drug design.

Limitations : Direct comparative data (e.g., bioactivity, pharmacokinetics) are absent in the provided evidence. Future studies should prioritize experimental validation of these structural hypotheses.

Biological Activity

6,8-Dichloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives. This compound exhibits a range of biological activities, primarily attributed to its unique chemical structure, which includes chloro, trifluoromethyl, and carboxamide functional groups. These characteristics enhance its potential for therapeutic applications.

The compound's IUPAC name is 6,8-dichloro-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide. Its molecular formula is C17H8Cl2F3NO3C_{17}H_8Cl_2F_3NO_3, and it has a molecular weight of 403.15 g/mol. The presence of electron-withdrawing groups like trifluoromethyl significantly affects its reactivity and interaction with biological targets.

The mechanism of action for this compound involves its interaction with various enzymes and receptors. The chloro and trifluoromethyl groups enhance binding affinity, allowing the compound to modulate enzymatic activity effectively. This modulation can lead to various biological effects, including anti-inflammatory and anticancer properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-cancer Activity : Preliminary studies have shown that this compound can inhibit the proliferation of cancer cells, potentially through apoptotic pathways.
  • Enzyme Inhibition : It has been investigated for its inhibitory effects on cholinesterases and cyclooxygenases (COX), which are critical in neurodegenerative diseases and inflammation.
  • Antioxidant Properties : The compound demonstrates free radical scavenging activity, contributing to its potential as a neuroprotective agent.

Data Table: Biological Activities

Biological ActivityTarget Enzyme/Cell LineIC50 Value (µM)Reference
AChE InhibitionAcetylcholinesterase10.4
BChE InhibitionButyrylcholinesterase7.7
COX-2 InhibitionCyclooxygenase-2Moderate
Antioxidant ActivityVarious Free RadicalsSignificant
CytotoxicityMCF-7 Breast Cancer CellsModerate

Case Studies

  • Cholinesterase Inhibition : A study evaluated the inhibitory effects of the compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It exhibited significant inhibition with IC50 values of 10.4 µM for AChE and 7.7 µM for BChE, suggesting potential applications in treating Alzheimer's disease where AChE activity declines.
  • Anti-inflammatory Effects : Research on cyclooxygenase inhibition revealed that the compound moderately inhibits COX-2 activity, indicating its potential use in managing inflammatory conditions.
  • Antioxidant Capacity : The compound was assessed for its ability to scavenge free radicals. Results indicated significant antioxidant activity, which could protect against oxidative stress-related diseases.

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